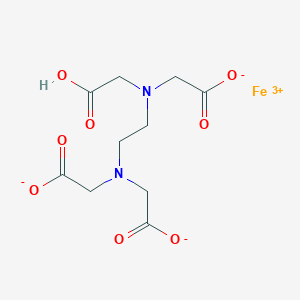

Ferric-EDTA

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMQUZPKALKDCA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FeN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15275-07-7 (Parent) | |

| Record name | Ethylenediaminetetraacetic acid, Fe(III) chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0066163 | |

| Record name | Fe(III)-EDTA complex (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17099-81-9 | |

| Record name | Ferric-EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17099-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediaminetetraacetic acid, Fe(III) chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fe(III)-EDTA complex (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Ferric-EDTA

This guide provides a comprehensive overview of the synthesis of Ferric-EDTA (Fe-EDTA), a stable iron chelate crucial for various applications in research, drug development, and agriculture. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction to this compound

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six bonds with a single metal ion.[1] This property makes it an excellent chelating agent, capable of forming stable, water-soluble complexes with metal ions like iron. The resulting this compound complex prevents the precipitation of ferric ions, particularly in neutral or slightly alkaline solutions, thereby maintaining iron bioavailability.[2] This characteristic is vital in cell culture media, hydroponic nutrient solutions, and as a therapeutic agent for iron deficiency.[3] The stability of the Fe-EDTA complex is, however, pH-dependent, generally being stable up to a pH of about 6.5.[4][5]

Synthesis Protocols

Several methods exist for the laboratory synthesis of this compound, primarily differing in the choice of iron source and reaction conditions. Below are detailed protocols for common synthesis routes.

2.1. Experimental Protocol 1: From Ferric Chloride and Disodium EDTA

This method involves the direct reaction of ferric chloride with the disodium salt of EDTA.

Methodology:

-

Preparation of EDTA Solution: Dissolve 3.72 g of disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) in 20 mL of distilled water. Gentle heating may be applied to facilitate dissolution.[6]

-

Preparation of Ferric Chloride Solution: In a separate beaker, dissolve 2.70 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 20 mL of distilled water.[6]

-

Reaction: Slowly add the ferric chloride solution to the EDTA solution while stirring continuously.

-

pH Adjustment: Adjust the pH of the resulting solution to approximately 8 with a sodium hydroxide (NaOH) solution.[6]

-

Heating and Precipitation: Heat the mixture to 100°C for about 2 hours.[6] Upon cooling, the this compound complex will precipitate.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with cold deionized water, followed by a wash with ethanol.[1] The resulting yellow powder is then dried.[1]

2.2. Experimental Protocol 2: From Ferrous Sulfate and Disodium EDTA

This protocol utilizes ferrous sulfate, which is subsequently oxidized to the ferric state during the reaction.

Methodology:

-

Preparation of Reagents: Dissolve 33.2 g of the disodium salt of EDTA and 29.4 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in separate volumes of deionized water.[7]

-

Mixing: Mix the EDTA and ferrous sulfate solutions.

-

Addition of Base and Oxidation: Add 89.2 mL of 1 N sodium hydroxide (NaOH) solution to the mixture and leave it overnight in a dark place to allow for oxidation of the ferrous ions to ferric ions by atmospheric oxygen.[7]

-

Final Volume Adjustment: The following day, adjust the final volume to 1 L with deionized water.[7]

2.3. Experimental Protocol 3: From Ferric Hydroxide and EDTA

This method employs freshly prepared ferric hydroxide.

Methodology:

-

Preparation of Ferric Hydroxide: Dissolve 10.8 g of ferric chloride in deionized water and add it to a solution of 4.8 g of NaOH in 100 mL of deionized water with vigorous stirring to precipitate ferric hydroxide.[6] Filter and wash the precipitate.[6]

-

Preparation of EDTA Solution: Dissolve 16.4 g of disodium EDTA in 200 mL of deionized water, heated to 60-70°C.[6]

-

Reaction: Add the EDTA solution to the ferric hydroxide precipitate in a round-bottom flask.[6]

-

pH and Temperature Adjustment: Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.[6]

-

Isolation: After the reaction, the solution is filtered and the this compound can be obtained by evaporation or lyophilization.[8]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described synthesis protocols.

| Parameter | Protocol 1 (from FeCl₃) | Protocol 2 (from FeSO₄) | Protocol 3 (from Fe(OH)₃) |

| Reagents | |||

| Iron Source | Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Ferric Hydroxide (Fe(OH)₃) |

| EDTA Source | Disodium EDTA Dihydrate (Na₂H₂EDTA·2H₂O) | Disodium EDTA | Disodium EDTA |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Quantities (for ~1L of 106 mM Solution) | |||

| Iron Source (g) | ~28.4 g | 29.4 g | (from 28.4g FeCl₃) |

| EDTA Source (g) | ~39.4 g | 33.2 g | ~43.7 g |

| NaOH (g) | to pH 8 | ~3.57 g (in 89.2 mL of 1N) | to pH 8 |

| Reaction Conditions | |||

| Temperature (°C) | 100 | Room Temperature | 100 |

| Reaction Time | 2 hours | Overnight | 2 hours |

| Final pH | ~8 | Not specified | ~8 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

Ferric chloride is corrosive and can cause serious eye damage.[9]

-

Disodium EDTA can be a respiratory irritant.[9]

-

Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.[1]

-

Ethanol is flammable.[1]

References

Unraveling the Mechanism of Ferric-EDTA in Plant Iron Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) is an indispensable micronutrient for plant growth and development, playing a critical role in cellular processes such as photosynthesis, respiration, and DNA synthesis. However, its bioavailability in soil is often limited, particularly in alkaline and calcareous conditions, where it predominantly exists as insoluble ferric (Fe³⁺) oxides. To overcome this challenge, synthetic chelates like Ferric-Ethylenediaminetetraacetic acid (Fe-EDTA) are widely employed in agriculture and horticulture to enhance iron solubility and availability to plants. This technical guide provides an in-depth exploration of the mechanism of action of Ferric-EDTA in plant iron uptake, focusing on the well-characterized "Strategy I" iron acquisition system in dicotyledonous plants.

The "Strategy I" Iron Uptake Pathway

Dicotyledonous and non-graminaceous monocotyledonous plants utilize a reduction-based strategy, known as Strategy I, to acquire iron from the soil. This process involves a series of coordinated steps at the root epidermis to mobilize, reduce, and transport iron into the plant.

The core of Strategy I involves three key proteins:

-

AHA2 (Arabidopsis H+-ATPase 2): A plasma membrane-localized proton pump that acidifies the rhizosphere by actively extruding protons (H⁺) into the soil.[1][2][3] This decrease in pH increases the solubility of ferric iron chelates.

-

FRO2 (Ferric Reduction Oxidase 2): An integral membrane enzyme that reduces the soluble ferric iron (Fe³⁺) from the Fe-EDTA complex to the more soluble ferrous iron (Fe²⁺).[1][4][5][6] This reduction is a critical and often rate-limiting step in iron uptake.[1]

-

IRT1 (Iron-Regulated Transporter 1): A high-affinity transporter protein that specifically takes up the resulting ferrous iron (Fe²⁺) across the plasma membrane of root epidermal cells.[1][6][7][8]

The coordinated action of these three proteins ensures the efficient acquisition of iron from chelates like Fe-EDTA.

Signaling and Regulation of Iron Uptake

The expression and activity of the core Strategy I components are tightly regulated by the plant's iron status. Under iron-deficient conditions, a complex signaling network is activated, leading to the upregulation of AHA2, FRO2, and IRT1 gene expression.[9][10][11] This response is mediated by a cascade of transcription factors, with FIT (FER-like iron deficiency-induced transcription factor) playing a central role in Arabidopsis.[11]

Interestingly, the presence of iron is also required to initiate the iron deficiency response, suggesting a dual regulatory mechanism involving both local (root iron pools) and systemic (shoot-derived signals) pathways.[9][12] This intricate regulation ensures that the plant can efficiently acquire iron when needed while avoiding the toxic effects of iron overload.

Data Presentation

Stability of Iron Chelates at Different pH Levels

The effectiveness of iron chelates is highly dependent on the pH of the growth medium. Fe-EDTA is most stable in acidic to slightly acidic conditions and loses its ability to keep iron in solution as the pH increases.

| Chelate | Effective pH Range | Notes |

| Fe-EDTA | 4.0 - 6.5 | At pH 6.5, approximately 50% of the iron can precipitate.[13] Its effectiveness significantly decreases in alkaline soils.[13] |

| Fe-DTPA | 4.0 - 7.5 | Offers a broader effective pH range than Fe-EDTA. |

| Fe-EDDHA | 4.0 - 9.0 | The most stable iron chelate, particularly effective in high pH and calcareous soils.[13][14][15] |

Comparative Efficacy of Iron Chelates on Plant Growth

Studies have demonstrated the differential effects of various iron chelates on plant health and growth, particularly in pH-sensitive species.

| Plant Species | pH Range | Chelate Treatment (1 mg·L⁻¹ Fe) | Chlorosis Rating (Visual) | Dry Mass |

| Calibrachoa | 6.0 - 6.5 | Fe-EDTA, Fe-DTPA, Fe-EDDHA | No significant difference | All chelates were effective in preventing chlorosis. |

| 7.0 - 7.2 | Fe-EDDHA | Less chlorotic | Fe-EDDHA was more effective than Fe-EDTA and Fe-DTPA. | |

| 7.6 - 7.8 | Fe-EDDHA > Fe-DTPA > Fe-EDTA | Fe-EDDHA most effective | Dry mass decreased with increasing pH, but the decrease was less pronounced with Fe-EDDHA. | |

| Soybean | All pH ranges | Fe-EDDHA > Fe-EDTA | - | Fe-EDDHA consistently resulted in greater dry mass than Fe-EDTA across all tested pH levels.[14] |

Iron Concentration in Plant Tissues with Fe-EDTA Application

The application of Fe-EDTA can significantly increase the iron concentration in plant tissues, contributing to improved growth and yield.

| Crop | Treatment | Iron Concentration in Grains (mg kg⁻¹) | Increase over Control |

| Wheat | Control (No Fe-EDTA) | - | - |

| Soil application of Fe-EDTA | - | 1.9 to 4.3 times | |

| Soil + Foliar application of Fe-EDTA | 86.54 ± 5.57 | Significant increase | |

| Foliar application of Fe-EDTA | - | - |

Data adapted from a study on bread wheat, highlighting the significant impact of Fe-EDTA fortification on grain iron content.[16]

Experimental Protocols

Ferric Chelate Reductase (FRO2) Activity Assay

This spectrophotometric assay quantifies the root's ability to reduce Fe³⁺ to Fe²⁺.

Materials:

-

Arabidopsis thaliana seedlings (or other dicot plants) grown under iron-sufficient and iron-deficient conditions.

-

Assay solution: 0.1 mM Fe(III)-EDTA and 0.3 mM Ferrozine in a suitable buffer.

-

Spectrophotometer.

Procedure:

-

Grow seedlings on a basal medium (e.g., 1/4 Murashige and Skoog salts, 50 µM Fe-EDTA, 0.5% sucrose, 1.5% agar).

-

To induce iron deficiency, transfer 7-day-old seedlings to a medium without Fe-EDTA but containing 300 µM ferrozine for 3 days.[1]

-

Excise the roots of the plants and record their fresh weight.

-

Submerge a known weight of roots (e.g., 100 mg) in the assay solution.[17]

-

Incubate the samples in the dark at room temperature for a defined period (e.g., 30 minutes to 5 hours).[1][17]

-

The reduction of Fe³⁺ to Fe²⁺ by the root's ferric reductase activity will lead to the formation of a purple-colored Fe²⁺-ferrozine complex.[1]

-

Measure the absorbance of the solution at 562 nm using a spectrophotometer.[4]

-

The concentration of the Fe²⁺-ferrozine complex is directly proportional to the ferric reductase activity.

Gene Expression Analysis of FRO2 and IRT1

This protocol outlines the steps to quantify the transcript levels of the key iron uptake genes.

Materials:

-

Plant root tissue.

-

RNA extraction kit.

-

Reagents for reverse transcription and quantitative real-time PCR (qRT-PCR) or Northern blotting.

Procedure:

-

Grow plants under iron-sufficient and iron-deficient conditions.

-

Harvest root tissue at desired time points.

-

Extract total RNA from the root samples using a suitable method or commercial kit.

-

For qRT-PCR:

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using gene-specific primers for FRO2, IRT1, and a reference gene.

-

Analyze the relative gene expression levels.

-

-

For Northern Blotting:

Measurement of Chlorophyll Content

Iron deficiency leads to chlorosis (yellowing of leaves) due to its role in chlorophyll synthesis.

Materials:

-

Fresh leaf tissue.

-

80% acetone or 95% ethanol.[18]

-

Spectrophotometer.

Procedure:

-

Collect a known weight of fresh leaf tissue (e.g., 0.5 g).[18]

-

Grind the tissue in the solvent (acetone or ethanol) until a homogenous suspension is obtained.

-

Centrifuge the suspension and collect the supernatant.

-

Measure the absorbance of the supernatant at specific wavelengths (e.g., 665 nm, 649 nm, and 470 nm for ethanol).[18]

-

Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

Root Proton Extrusion Assay

This assay measures the acidification of the rhizosphere by plant roots.

Materials:

-

Agar medium containing a pH indicator dye (e.g., bromocresol purple).

-

Seedlings grown under iron-sufficient and iron-deficient conditions.

Procedure:

-

Prepare agar plates with a low buffering capacity and containing a pH indicator.

-

Place seedlings on the agar surface so that their roots are in contact with the medium.

-

Incubate the plates and observe the color change of the indicator around the roots. A color change (e.g., from purple to yellow for bromocresol purple) indicates proton extrusion and acidification of the medium.

-

The extent and intensity of the color change can be qualitatively or semi-quantitatively assessed. More advanced techniques using pH-sensitive microelectrodes or imaging can provide quantitative data.[19][20]

Mandatory Visualization

Caption: The "Strategy I" pathway for iron uptake from this compound in dicotyledonous plants.

Caption: Experimental workflow for the Ferric Chelate Reductase (FRO2) activity assay.

Conclusion

The uptake of iron from this compound in "Strategy I" plants is a sophisticated and highly regulated process. The coordinated action of rhizosphere acidification, ferric chelate reduction, and ferrous iron transport ensures an adequate supply of this essential nutrient. Understanding the molecular players and regulatory networks involved is crucial for developing strategies to improve crop iron nutrition, particularly in challenging soil conditions. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and manipulate this vital plant nutritional pathway.

References

- 1. Determination of Ferric Chelate Reductase Activity in the Arabidopsis thaliana Root [bio-protocol.org]

- 2. Dissecting iron deficiency-induced proton extrusion in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay of Fe(III) Chelate Reductase Activity in Arabidopsis thaliana Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative Root Ferric Reductase activity assay with Arabidopsis thaliana seedlings [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. IRT1, an Arabidopsis Transporter Essential for Iron Uptake from the Soil and for Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Dual Regulation of the Arabidopsis High-Affinity Root Iron Uptake System by Local and Long-Distance Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]

- 14. hort [journals.ashs.org]

- 15. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Iron Deficiency Leads to Chlorosis Through Impacting Chlorophyll Synthesis and Nitrogen Metabolism in Areca catechu L. [frontiersin.org]

- 19. Induction of root Fe(lll) reductase activity and proton extrusion by iron deficiency is mediated by auxin-based systemic signalling in Malus xiaojinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of root Fe(lll) reductase activity and proton extrusion by iron deficiency is mediated by auxin-based systemic signalling in Malus xiaojinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Coordination Chemistry of Ferric-EDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and coordination chemistry of the ferric-EDTA complex. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the chelation of iron is of critical importance.

Chemical Structure of this compound

The this compound complex, formally known as ethylenediaminetetraacetatoferrate(III), is a coordination compound where the central iron atom is in the +3 oxidation state. The ethylenediaminetetraacetic acid (EDTA) ligand is a hexadentate chelator, meaning it can form six bonds with the central metal ion.[1][2]

Coordination Geometry and Number: In the this compound complex, the iron(III) ion is typically coordinated by the four carboxylate oxygen atoms and the two amine nitrogen atoms of the EDTA ligand. This results in a coordination number of six and a generally octahedral geometry.[3] However, in aqueous solutions near neutral pH, a water molecule can also coordinate to the iron center, leading to a seven-coordinate complex, which is often the predominant species.[4] The geometry of this seven-coordinate complex can be described as a distorted capped trigonal prism or a pentagonal bipyramid. The inclusion of a water molecule is often ignored in many representations for simplicity.[4]

Bonding: The bonding between the ferric ion and the EDTA ligand is primarily coordinate covalent in nature. The lone pairs of electrons on the nitrogen and oxygen atoms of the fully deprotonated EDTA⁴⁻ ligand are donated to the empty orbitals of the Fe³⁺ ion. The strength and stability of these bonds are key to the effectiveness of EDTA as a chelating agent for iron.

Quantitative Structural Data

The precise bond lengths and angles within the this compound complex can vary depending on the crystalline form and the presence of other coordinating molecules like water. The following table provides representative structural data for a closely related Fe(III)-EDTA derivative, which offers insight into the typical bond parameters.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Fe-N(1) | 2.0664(13) | [5] |

| Fe-N(2) | 2.1975(13) | [5] |

| Fe-N(3) | 2.2015(13) | [5] |

| Fe-N(4) | 2.0628(13) | [5] |

| Fe-O(1) | 1.9746(11) | [5] |

| Fe-O(3) | 1.9692(11) | [5] |

| Bond Angles (°) | ||

| N(1)-Fe-N(4) | 171.36(5) | [5] |

| N(3)-Fe-O(3) | 153.0 | [5] |

| N(2)-Fe-O(1) | 153.0 | [5] |

Coordination Chemistry of this compound

The coordination chemistry of this compound is characterized by its high stability and its pH-dependent speciation. These properties are fundamental to its applications in various fields, from agriculture to medicine.

Stability of the this compound Complex

The this compound complex is renowned for its high thermodynamic stability. The formation constant (Kf) for the [Fe(EDTA)]⁻ complex is very large, indicating a strong affinity of EDTA for Fe³⁺. This high stability is a consequence of the chelate effect, where the multidentate nature of the EDTA ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.

The stability of the this compound complex is, however, highly dependent on the pH of the solution. The conditional stability constant (K_cond) takes into account the protonation of the EDTA ligand at different pH values.

pH-Dependent Speciation and Stability

At low pH values, the carboxylate and amine groups of EDTA can become protonated, which reduces the effective concentration of the fully deprotonated EDTA⁴⁻ ligand available to bind to the ferric ion. This leads to a decrease in the stability of the complex. Conversely, at very high pH values (typically above 9), the formation of insoluble iron hydroxides can compete with the formation of the this compound complex, also leading to a decrease in its stability.[6] The this compound complex is most stable in the pH range of 2 to 10.

The following table summarizes the conditional stability constants (log K_cond) of the Fe(III)-EDTA complex at various pH values, illustrating this dependency.

| pH | log K_cond | Reference |

| 2.0 | ~15 | [7] |

| 4.0 | ~18.5 | [7] |

| 6.0 | ~21.5 | [7] |

| 6.5 | 7.08 | [8] |

| 8.0 | ~23.5 | [7] |

| 10.0 | ~21.5 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the this compound complex.

Synthesis of Sodium this compound (Na[Fe(EDTA)]·3H₂O)

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water in a beaker.

-

To this solution, add 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O.

-

Gently heat the mixture while stirring until all the solid has dissolved, resulting in a clear solution.

-

In a separate boiling tube, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water. Gentle warming may be required.

-

Pour the iron(III) chloride solution into the EDTA solution while swirling the beaker.

-

Gently heat the resulting yellow solution to evaporate some of the water. Continue heating until a yellow powder precipitates. This process may take approximately five minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the yellow precipitate by suction filtration.

-

Wash the collected solid thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions.

-

Further wash the product with two small portions of ethanol.

-

Dry the final product, Na[Fe(EDTA)]·3H₂O, on a watch glass in a fume hood at room temperature.

Spectrophotometric Determination of this compound

Principle: The this compound complex exhibits a characteristic absorption maximum in the ultraviolet region of the electromagnetic spectrum, typically around 258-260 nm.[11] The concentration of the complex in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law.

Materials:

-

This compound solution of unknown concentration

-

Standard solutions of this compound of known concentrations

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the this compound complex (around 260 nm).

-

Zero the spectrophotometer using a blank solution (e.g., deionized water).

-

Measure the absorbance of each of the standard solutions and the unknown solution.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the unknown this compound solution by interpolating its absorbance on the calibration curve.

Potentiometric Titration of Iron(III) with EDTA

Principle: The concentration of Fe³⁺ ions in a solution can be determined by titrating it with a standard solution of EDTA. The endpoint of the titration can be detected potentiometrically using a platinum indicator electrode, as the redox potential of the Fe(III)/Fe(II) couple changes significantly upon complexation with EDTA.[13][14]

Materials:

-

Solution containing Fe³⁺ ions

-

Standardized 0.1 M EDTA solution

-

Buffer solution (pH 2.0, prepared from citric acid, NaCl, and HCl)

-

Potentiometer with a platinum indicator electrode and a reference electrode (e.g., calomel)

-

Magnetic stirrer and stir bar

-

Pipette a known volume of the sample solution containing Fe³⁺ into a beaker.

-

Add 10 mL of the pH 2.0 buffer solution and dilute to approximately 80 mL with deionized water.

-

If necessary, adjust the pH of the solution to 2.0 with a small amount of acid or base.

-

Immerse the platinum and reference electrodes in the solution and begin stirring.

-

Titrate the solution with the standardized 0.1 M EDTA solution, recording the potential after each addition of titrant.

-

Continue the titration past the equivalence point.

-

The equivalence point is determined from the inflection point of the titration curve (a plot of potential vs. volume of EDTA added).

-

Calculate the concentration of Fe³⁺ in the original sample based on the volume of EDTA required to reach the equivalence point.

Signaling Pathways and Logical Relationships

This compound plays a significant role in various chemical and biological processes. The following diagrams illustrate two key pathways where it is involved.

Caption: The Fenton reaction pathway involving this compound for the degradation of organic pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. pjoes.com [pjoes.com]

- 3. Coordination Compounds Help Page [chem.purdue.edu]

- 4. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 5. A systematic investigation of the NMR relaxation properties of Fe( iii )-EDTA derivatives and their potential as MRI contrast agents - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02665A [pubs.rsc.org]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edu.rsc.org [edu.rsc.org]

- 10. scribd.com [scribd.com]

- 11. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultraviolet Spectrophotometric Determination of Iron with Ethylenediaminetetraacetic Acid | Semantic Scholar [semanticscholar.org]

- 13. asianpubs.org [asianpubs.org]

- 14. ysi.com [ysi.com]

- 15. researchgate.net [researchgate.net]

Stability of the Ferric-EDTA Complex in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the Ferric-EDTA (Fe(III)-EDTA) complex in aqueous solutions at different pH levels. Understanding the stability of this complex is critical in various scientific and industrial applications, including drug development, nutrient solutions, and environmental remediation. This document details the quantitative stability data, experimental protocols for its determination, and the underlying chemical principles governing its behavior.

Introduction to the this compound Complex

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, capable of forming highly stable complexes with many metal ions, including ferric iron (Fe³⁺). The high stability of the Fe(III)-EDTA complex, with a formation constant (log K) of approximately 25.1, makes it a valuable tool for solubilizing and delivering iron in various formulations. However, the effective or conditional stability of this complex is highly dependent on the pH of the aqueous solution. This guide will explore the nuances of this pH dependency.

pH-Dependent Stability and Speciation

The stability of the Fe(III)-EDTA complex is significantly influenced by the solution's pH due to two primary factors: the protonation of the EDTA ligand at low pH and the hydrolysis of the ferric ion at high pH.

-

Acidic Conditions (Low pH): At low pH, the carboxylate and amine groups of the EDTA molecule become protonated. This protonation competes with the binding of the ferric ion, leading to a decrease in the conditional stability of the Fe(III)-EDTA complex. In strongly acidic solutions (pH < 2), the complex may dissociate significantly.

-

Alkaline Conditions (High pH): In alkaline solutions, hydroxide ions (OH⁻) compete with the EDTA ligand for coordination with the ferric ion. This results in the formation of mixed hydroxy complexes, such as [Fe(OH)EDTA]²⁻ and [Fe(OH)₂EDTA]³⁻. At very high pH values (typically above 9), the ferric ion can precipitate as ferric hydroxide (Fe(OH)₃), leading to the decomposition of the Fe(III)-EDTA complex.[1]

The interplay of these factors results in a bell-shaped curve for the conditional stability of the Fe(III)-EDTA complex as a function of pH, with maximum stability observed in the slightly acidic to neutral pH range.

Speciation of the this compound Complex

The dominant species of the Fe(III)-EDTA complex in an aqueous solution changes with pH. The following diagram illustrates the equilibrium between the different species.

Quantitative Stability Data

The stability of the Fe(III)-EDTA complex across a range of pH values is best represented by the conditional stability constant (log K'). The following table summarizes the approximate log K' values at various pH levels, compiled from graphical data. It is important to note that these values can be influenced by temperature and ionic strength.

| pH | log K' (Conditional Stability Constant) | Predominant Fe(III)-EDTA Species |

| 2 | ~13.5 | [Fe(H-EDTA)(H₂O)] |

| 3 | ~17.0 | [Fe(EDTA)(H₂O)]⁻ |

| 4 | ~20.0 | [Fe(EDTA)(H₂O)]⁻ |

| 5 | ~22.5 | [Fe(EDTA)(H₂O)]⁻ |

| 6 | ~24.0 | [Fe(EDTA)(H₂O)]⁻ |

| 7 | ~24.5 | [Fe(EDTA)(H₂O)]⁻ |

| 8 | ~23.5 | [Fe(OH)EDTA]²⁻ |

| 9 | ~21.0 | [Fe(OH)EDTA]²⁻ |

| 10 | ~18.0 | [Fe(OH)₂EDTA]³⁻ |

| 11 | ~14.5 | [Fe(OH)₂EDTA]³⁻ |

| 12 | ~11.0 | Fe(OH)₃ (precipitation) |

Note: These values are estimations based on graphical representations and may vary depending on experimental conditions.

Experimental Protocols for Stability Determination

The stability of the Fe(III)-EDTA complex can be determined using various analytical techniques. Below are detailed methodologies for two common methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the change in potential of an ion-selective electrode or a redox electrode during the titration of a metal ion with a chelating agent, or vice versa.

Reagents and Equipment:

-

Standardized solution of FeCl₃ (e.g., 0.01 M)

-

Standardized solution of Na₂EDTA (e.g., 0.01 M)

-

Buffer solutions for various pH values (e.g., acetate, phosphate, borate)

-

Inert electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃)

-

Potentiometer with a suitable indicator electrode (e.g., platinum electrode for redox titration) and a reference electrode (e.g., Ag/AgCl)

-

Thermostated reaction vessel and magnetic stirrer

-

Calibrated burette

Procedure:

-

Solution Preparation: Prepare a solution containing a known concentration of Fe³⁺ in the thermostated reaction vessel. Add the appropriate buffer to maintain the desired pH and the inert electrolyte to maintain constant ionic strength.

-

Electrode Setup: Immerse the calibrated indicator and reference electrodes into the solution.

-

Titration: Begin stirring the solution and record the initial potential. Add the standardized EDTA solution in small, known increments from the burette.

-

Data Collection: After each addition, allow the potential to stabilize and record the value along with the total volume of EDTA added. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the potential (in mV) versus the volume of EDTA added. The equivalence point can be determined from the inflection point of the titration curve (or by using the first or second derivative of the curve).

-

Calculation: The conditional stability constant (K') can be calculated from the titration data using specialized software or by applying relevant equations that relate the potential readings to the concentrations of the free metal ion and the complex at different points of the titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stability constant by measuring the absorbance changes that occur upon complex formation. The Fe(III)-EDTA complex has a characteristic absorbance maximum that differs from that of the free ferric ion.

Reagents and Equipment:

-

Standardized stock solution of FeCl₃

-

Standardized stock solution of Na₂EDTA

-

Buffer solutions for various pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determine λ_max: Prepare a solution of the Fe(III)-EDTA complex and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

-

Prepare Solutions: Prepare a series of solutions in volumetric flasks. In each flask, keep the concentration of Fe³⁺ constant while varying the molar ratio of EDTA to Fe³⁺ (e.g., from 0:1 to 3:1). Ensure each solution is buffered to the desired pH and has the same final volume.

-

Equilibration: Allow the solutions to stand for a sufficient time to ensure complexation equilibrium is reached.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max using a suitable blank (e.g., the buffer solution).

-

Data Analysis: Plot the absorbance versus the molar ratio of EDTA to Fe³⁺. The plot will typically show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.

-

Calculation: The conditional stability constant (K') can be calculated from the absorbance data, particularly from the curved portion of the plot near the equivalence point, using equations that relate absorbance to the concentrations of the species in equilibrium.

Conclusion

The stability of the this compound complex is a critical parameter that is profoundly influenced by the pH of the aqueous medium. Maximum stability is observed in the slightly acidic to neutral pH range. At lower pH values, protonation of the EDTA ligand leads to dissociation of the complex, while at higher pH values, the formation of ferric hydroxide precipitates and destabilizes the complex. For researchers, scientists, and drug development professionals, a thorough understanding of these pH-dependent stability characteristics is essential for the effective formulation, application, and study of Fe(III)-EDTA in various systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of the stability of this important complex.

References

An In-depth Technical Guide to the Spectroscopic Properties of Ferric-EDTA for Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of the Ferric-EDTA (Fe(III)-EDTA) complex, a compound of significant interest in various chemical, biological, and pharmaceutical applications. This document details the theoretical background and practical aspects of utilizing key spectroscopic techniques for the characterization of this metal chelate.

Introduction to this compound

This compound is a coordination complex formed between a ferric ion (Fe³⁺) and the chelating agent ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand, meaning it can form six coordination bonds with a single metal ion, leading to a highly stable complex. In aqueous solutions around neutral pH, the predominant species is the [Fe(EDTA)(H₂O)]⁻ anion, where the iron atom is seven-coordinate. The high stability of the Fe(III)-EDTA complex makes it a valuable tool for solubilizing iron in various media, from agricultural applications to mitigating iron overload in biological systems.

The chelation of the ferric ion by EDTA is a critical aspect of its function. The EDTA molecule envelops the central iron ion, coordinating through its two nitrogen atoms and four carboxylate groups. This process is depicted in the signaling pathway below.

Synthesis of this compound

The sodium salt of the this compound complex (Na[Fe(EDTA)]·3H₂O) is a common form used in laboratory settings. Several methods for its synthesis have been reported. Below are detailed protocols for two common approaches.

Experimental Protocols for Synthesis

Method 1: From Disodium EDTA and Ferric Chloride [1][2][3]

This method involves the direct reaction of disodium ethylenediaminetetraacetate with ferric chloride.

Materials:

-

Sodium hydroxide (NaOH)

-

Disodium dihydrogen ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water.

-

To this solution, add 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O.

-

Gently heat the mixture until a clear solution is obtained.

-

In a separate container, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water.

-

Add the ferric chloride solution to the EDTA solution while swirling.

-

Gently boil the resulting solution to evaporate the water until a yellow powder precipitates.

-

Cool the mixture and collect the precipitate by suction filtration.

-

Wash the product thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions.

-

Perform a final wash with ethanol and allow the product to air dry.

Method 2: Two-Step Synthesis via Ferric Hydroxide [1]

This method involves the preparation of ferric hydroxide as an intermediate.

Step 1: Preparation of Ferric Hydroxide

-

Dissolve 4.8 g of NaOH in 100 mL of deionized water.

-

Dissolve 10.8 g of FeCl₃ in deionized water and add it to the NaOH solution with vigorous stirring.

-

After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.

Step 2: Formation of the this compound Complex

-

Dissolve 16.4 g of Na₂EDTA in 200 mL of deionized water, heating to 60-70°C to aid dissolution.

-

Add the Na₂EDTA solution to a round-bottom flask containing the prepared ferric hydroxide.

-

Adjust the pH of the mixture to 8 using a suitable base.

-

Heat the reaction mixture at 100°C for 2 hours.

-

Filter the hot solution and concentrate the filtrate under reduced pressure until it becomes viscous.

-

Cool the concentrated solution and add 95% ethanol while stirring until a solid forms.

-

Wash the solid product three times with ethanol, dry it, and grind it to a fine powder.

Spectroscopic Characterization Workflow

The characterization of the synthesized this compound complex typically follows a systematic workflow involving multiple spectroscopic techniques to confirm its identity, purity, and structural properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the characterization of this compound. The complex exhibits characteristic absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum, which are sensitive to pH and the coordination environment of the iron center.

Spectroscopic Properties

The UV-Vis spectrum of this compound is characterized by a strong absorption maximum in the UV region, primarily around 258 nm.[4][5][6][7] This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition. The intensity of this peak is proportional to the concentration of the complex, making it suitable for quantitative analysis. In acidic to neutral solutions, the complex appears as a yellow solution.[8] The absorbance is stable in an acidic medium but decreases rapidly below pH 0.5 and on the alkaline side.[9]

| Property | Value | Conditions |

| Absorption Maximum (λ_max) | ~258 nm | In 0.1 N H₂SO₄[4][7] |

| ~254 nm | pH 2.7-3.0[6] | |

| 400-500 nm (sharp charge transfer band) | Acidic medium (pH 2)[10] | |

| 450-600 nm (small absorption band, λ_max ~475 nm) | Basic solution (in the presence of NH₃)[10] | |

| Molar Absorptivity (ε) | Not consistently reported, but the method is sensitive for quantitative analysis. | |

| Stability Constant (log K) | 25.1 | [6] |

Experimental Protocol for UV-Vis Analysis[11]

Objective: To obtain the UV-Vis absorption spectrum of a this compound solution and determine its concentration.

Materials and Equipment:

-

Synthesized this compound complex

-

Deionized water or appropriate buffer solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of the this compound complex and dissolve it in a known volume of deionized water or buffer in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the same solvent used to prepare the samples (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the first standard solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat step 5 for all the standard solutions and the unknown sample.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance at λ_max versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by measuring its absorbance at λ_max and using the calibration curve.

-

Fluorescence Spectroscopy

The intrinsic fluorescence of the this compound complex itself is not a prominent feature for its characterization. Due to the presence of the paramagnetic Fe(III) center, the complex is expected to be non-fluorescent or very weakly fluorescent due to efficient quenching of any potential excited states.

Spectroscopic Properties

Literature primarily describes this compound as a quencher of the fluorescence of other molecules.[11] This quenching effect can be utilized in competitive binding assays. For instance, the fluorescence of a fluorophore-metal complex can be quenched by the addition of EDTA, which preferentially binds to the metal ion, releasing the fluorophore.

General Experimental Protocol for Fluorescence Quenching Studies

Objective: To investigate the quenching effect of this compound on a fluorescent molecule.

Materials and Equipment:

-

Fluorophore of interest

-

This compound solution

-

Appropriate buffer solution

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of the fluorophore in a suitable buffer.

-

Record the fluorescence emission spectrum of the fluorophore solution by exciting at its absorption maximum.

-

Add aliquots of a this compound solution of known concentration to the fluorophore solution.

-

After each addition, record the fluorescence emission spectrum.

-

Analyze the decrease in fluorescence intensity as a function of the this compound concentration to determine the quenching efficiency.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While EDTA itself is not chiral, upon complexation with a metal ion, the ligand can adopt a chiral conformation, which may give rise to a CD signal. However, specific CD studies on this compound are not widely reported in the literature, suggesting it may not be a primary technique for its routine characterization.

General Considerations

CD spectroscopy of metal complexes can provide information about the geometry of the coordination sphere and the conformation of the chelate rings. The d-d electronic transitions of the metal center can become CD-active in a chiral environment.

General Experimental Protocol for CD Analysis of a Metal Complex

Objective: To obtain the CD spectrum of a metal-ligand complex.

Materials and Equipment:

-

Synthesized this compound complex

-

Appropriate buffer solution (must be transparent in the wavelength range of interest)

-

CD spectrometer

-

Quartz cuvettes with a short path length (e.g., 1 mm)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound complex in a suitable buffer. The concentration should be optimized to have an absorbance of approximately 0.5-1.0 at the wavelength of interest in the cuvette to be used.

-

Instrument Setup: Turn on the CD spectrometer and purge the system with nitrogen gas. Set the desired wavelength range, scanning speed, and other acquisition parameters.

-

Blank Measurement: Record the CD spectrum of the buffer solution in the same cuvette that will be used for the sample.

-

Sample Measurement: Record the CD spectrum of the this compound solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The characterization of this compound by NMR spectroscopy is challenging due to the paramagnetic nature of the high-spin Fe(III) center. Paramagnetic ions can cause significant broadening and shifting of NMR signals, making the interpretation of standard ¹H and ¹³C NMR spectra difficult.

Spectroscopic Properties

The primary effect of the paramagnetic Fe(III) ion on the NMR spectrum is a significant decrease in the relaxation times (T₁ and T₂) of nearby nuclei. This leads to very broad signals for the protons and carbons of the EDTA ligand, which may be difficult to distinguish from the baseline.[12] Consequently, detailed structural elucidation through scalar coupling analysis is generally not feasible.

However, the paramagnetic properties of this compound and its derivatives are exploited in the field of Magnetic Resonance Imaging (MRI), where they can act as contrast agents by altering the relaxation times of water protons.[3]

General Experimental Protocol for NMR of a Paramagnetic Complex

Objective: To obtain an NMR spectrum of a paramagnetic complex and observe the effects of the paramagnetic center.

Materials and Equipment:

-

Synthesized this compound complex

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the this compound complex in the deuterated solvent. The concentration should be carefully chosen, as higher concentrations can exacerbate the line broadening effects.

-

Instrument Setup: Place the NMR tube in the spectrometer. The acquisition parameters may need to be optimized for paramagnetic samples, for example, by using shorter acquisition times and relaxation delays.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Observe the spectrum for broad signals and compare it to the spectrum of the free EDTA ligand to appreciate the effect of the paramagnetic iron center.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques, with UV-Vis spectroscopy being the most straightforward and widely used method for both qualitative and quantitative analysis. The paramagnetic nature of the Fe(III) center dominates its properties in other spectroscopic methods, making the complex largely non-fluorescent and challenging to analyze by standard NMR techniques. While circular dichroism could potentially provide structural information, it is not a commonly reported method for this particular complex. A thorough understanding of these spectroscopic properties is essential for researchers and professionals working with this compound in various scientific and industrial contexts.

References

- 1. A systematic investigation of the NMR relaxation properties of Fe(iii)-EDTA derivatives and their potential as MRI contrast agents - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic investigation of the NMR relaxation properties of Fe( iii )-EDTA derivatives and their potential as MRI contrast agents - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02665A [pubs.rsc.org]

- 4. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 9. Ultraviolet Spectrophotometric Determination of Iron with Ethylenediaminetetraacetic Acid | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Redox Potential of the Ferric-EDTA/Ferrous-EDTA Couple: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Ferric-EDTA/Ferrous-EDTA (Fe(III)-EDTA/Fe(II)-EDTA) redox couple is a crucial system in various chemical, biological, and environmental processes. Its utility spans from nutrient solutions in agriculture to its application in redox-flow batteries and as a model for biological iron chemistry.[1][2][3] This technical guide provides an in-depth analysis of the redox potential of this couple, summarizing key quantitative data, detailing experimental methodologies for its determination, and illustrating the fundamental principles governing its behavior.

Quantitative Data Summary

The redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple is significantly influenced by the solution's pH. This dependence arises from the protonation of the EDTA ligand and the formation of various hydroxo complexes of iron at different pH values. The stability of the Fe(III)-EDTA complex is greater than that of the Fe(II)-EDTA complex, which directly impacts the redox potential.[4]

Below is a summary of the reported half-wave potentials (E1/2) at various pH ranges, which provides a quantitative measure of the redox potential.

| pH Range | Half-Wave Potential (E1/2) vs. Ag/AgCl | Observed Behavior | Reference |

| < 3.8 | Decreases by 130 mV per pH unit | Potential is a function of EDTA concentration. | [5] |

| 3.8 - 6.8 | Constant at -110 mV | Near Nernstian reversibility, indicating a stable redox couple. | [5] |

| > 6.8 | Shifts to more negative values by 44 mV per pH unit | Attributable to the hydrolysis of the Fe(III)-EDTA complex. | [5] |

| 4.5 | Approximately -150 mV | [5] |

Stability Constants:

The stability constants (log K) of the iron-EDTA complexes are fundamental to understanding the redox potential. A higher stability constant for the Fe(III)-EDTA complex compared to the Fe(II)-EDTA complex leads to a decrease in the redox potential of the iron couple.[4]

| Complex | Conditional Stability Constant (log Kcond) | pH | Reference |

| Fe(III)-EDTA | 7.08 | 6.5 | [6] |

Factors Influencing Redox Potential

The redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple is not static and is influenced by several key factors. Understanding these factors is critical for controlling and predicting the behavior of the system in various applications.

Caption: Factors influencing the redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of the Fe(III)-EDTA/Fe(II)-EDTA couple.[5] A typical experimental protocol is outlined below.

1. Preparation of Solutions:

-

Electrolyte Solution: Prepare a suitable supporting electrolyte solution (e.g., 0.1 M KCl or a buffer solution to maintain a constant pH).

-

Analyte Solution: Prepare a solution containing a known concentration of Fe(III)-EDTA or a mixture of Fe(III)-EDTA and Fe(II)-EDTA in the electrolyte solution. Solutions of Fe(III)-EDTA can be prepared by combining equimolar amounts of a ferric salt (e.g., FeCl3) and the disodium salt of EDTA (Na2H2EDTA).[7] The pH of the solution should be adjusted to the desired value using an appropriate acid or base.

2. Electrochemical Cell Setup:

-

A standard three-electrode system is employed, consisting of:

3. Cyclic Voltammetry Measurement:

-

The electrochemical cell is filled with the analyte solution.

-

The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 10-100 mV/s) to investigate the kinetics of the redox process.[3]

-

The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

4. Data Analysis:

-

The resulting voltammogram will show a cathodic peak corresponding to the reduction of Fe(III)-EDTA to Fe(II)-EDTA and an anodic peak for the reverse oxidation process.

-

The half-wave potential (E1/2), which is an approximation of the formal redox potential, is calculated as the average of the cathodic and anodic peak potentials (Epc and Epa, respectively): E1/2 = (Epc + Epa) / 2.

-

The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Caption: Experimental workflow for determining the redox potential using cyclic voltammetry.

Conclusion

The redox potential of the this compound/Ferrous-EDTA couple is a complex parameter that is highly dependent on the solution conditions, particularly pH. This guide has provided a summary of the quantitative data available in the literature, a detailed protocol for its experimental determination using cyclic voltammetry, and a visual representation of the factors influencing its behavior. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is essential for the effective application and manipulation of this important redox system.

References

- 1. PPT - Dependence of the Fe II/III EDTA complex on pH PowerPoint Presentation - ID:3200572 [slideserve.com]

- 2. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

The Photodegradation Pathway of Ferric-EDTA under UV Light: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The photodegradation of the ferric-EDTA complex ([Fe(III)-EDTA]⁻) under ultraviolet (UV) irradiation is a critical process in various scientific and industrial domains, including environmental remediation, nutrient delivery in cell culture, and as a component in photo-Fenton advanced oxidation processes. This technical guide provides a comprehensive overview of the core degradation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The process is initiated by a ligand-to-metal charge transfer (LMCT) upon UV absorption, leading to the reduction of Fe(III) to Fe(II) and the oxidative degradation of the EDTA ligand. The pathway is significantly influenced by environmental factors such as pH, the wavelength of irradiation, and the presence of molecular oxygen, which can lead to the generation of reactive oxygen species (ROS) and a photocatalytic cycle.

The Core Degradation Pathway

The photodegradation of [Fe(III)-EDTA]⁻ is initiated by the absorption of a photon (hν), which excites an electron from the EDTA ligand to the ferric center. This ligand-to-metal charge transfer (LMCT) is the primary photochemical event and results in the transient formation of a Fe(II) complex and an oxidized EDTA radical.

[FeIII(EDTA)]- + hν → [FeII(EDTA•)]-

The subsequent fate of this intermediate is highly dependent on the presence of oxygen.

Aerobic Degradation Pathway

In the presence of dissolved oxygen, a photocatalytic cycle is established, leading to the regeneration of Fe(III) and the continued degradation of the EDTA ligand. The primary steps are as follows:

-

Initial Photoreduction : As described above, UV light induces the reduction of Fe(III) to Fe(II) and the formation of an EDTA radical.

-

Reaction with Oxygen : The Fe(II)-EDTA complex can react with molecular oxygen to regenerate the Fe(III)-EDTA complex and produce a superoxide radical (O₂•⁻).[1]

-

Generation of Reactive Oxygen Species (ROS) : The superoxide radical can further react to produce other ROS, such as hydroxyl radicals (•OH), particularly in photo-Fenton-like systems, which are potent oxidizing agents that contribute to the degradation of the EDTA molecule and other organic compounds present.[1]

-

Stepwise Oxidation of EDTA : The EDTA radical and the parent EDTA molecule undergo a series of oxidative decarboxylation reactions. This involves the sequential loss of the carboxymethyl (-CH₂COOH) groups.[2]

-

Formation of Intermediates : The degradation proceeds through various carboxylated intermediates. Ethylenediaminetriacetic acid (ED3A) is a known primary intermediate formed under aerobic conditions.[1][2]

-

Final Degradation Products : Further oxidation of the intermediates leads to the formation of smaller organic molecules, including glyoxylic acid and formaldehyde, and ultimately to mineralization, producing carbon dioxide (CO₂), water, and inorganic nitrogen species.[3]

Anaerobic Degradation Pathway

In the absence of oxygen, the regeneration of Fe(III) is less efficient, and the overall degradation process is altered. The primary photoproduct, [FeII(EDTA•)]⁻, can undergo back-electron transfer, regenerating the parent complex, or undergo an internal electron transfer, leading to Fe(II) and oxidized EDTA products.[1] The quantum yield of degradation is typically lower under anaerobic conditions.

Quantitative Data

The efficiency of this compound photodegradation is quantified by parameters such as the quantum yield (Φ), degradation rate constants (k), and percentage of degradation over time. These values are highly dependent on the experimental conditions.

Quantum Yields

The quantum yield is the number of moles of a substance reacted per mole of photons absorbed.

| Wavelength (nm) | pH | Temperature (°C) | Quantum Yield (Φ) | Reference |

| 313 | 4 | - | 0.05 | [1] |

| 313 | - | 25 | 0.082 | [4] |

| 366 | - | 25 | 0.034 | [4] |

| 405 | - | 25 | 0.018 | [4] |

Degradation Rates and Constants

The degradation of this compound often follows pseudo-first-order or second-order kinetics depending on the specific experimental conditions.

| Light Source | Temperature (°C) | Rate Constant (k) | Degradation (%) | Time | Reference |

| Light | 20 | 1012 M⁻¹day⁻¹ | 20 | 5 days | [5][6] |

| Light | 30 | 2050 M⁻¹day⁻¹ | 56 | 5 days | [5][6] |

| UV-C | 20 | - | 99.7 | 2 hours | [7] |

| UV/EF | 25 | - | 89.9 | - | [8] |

Experimental Protocols

Preparation of [Fe(III)-EDTA]⁻ Stock Solution

A common method for preparing a [Fe(III)-EDTA]⁻ solution involves the reaction of a ferric salt with a disodium salt of EDTA.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a solution of Na₂H₂EDTA·2H₂O in deionized water.

-

Separately, prepare a solution of FeCl₃·6H₂O in deionized water.

-

Slowly add the FeCl₃ solution to the EDTA solution while stirring.

-

Adjust the pH of the final solution to the desired value using NaOH or a suitable buffer. The complex is generally stable in the pH range of 4 to 9.

Photodegradation Experiment Setup

A typical experimental setup for studying the photodegradation of [Fe(III)-EDTA]⁻ involves a photoreactor equipped with a specific UV light source.

Apparatus:

-

Photoreactor (e.g., quartz tube or batch reactor with a UV-transparent window)

-

UV lamp (e.g., low-pressure mercury lamp for UV-C at 254 nm, or medium-pressure mercury lamp for a broader spectrum)

-

Magnetic stirrer

-

Water bath for temperature control

-

Quantum sensor or actinometer for light intensity measurement

Procedure:

-

Place the [Fe(III)-EDTA]⁻ solution in the photoreactor.

-

Maintain a constant temperature using the water bath.

-

Turn on the magnetic stirrer to ensure a homogenous solution.

-

Irradiate the solution with the UV lamp for a defined period.

-

Collect samples at regular time intervals for analysis.

-

Analyze the samples for the concentration of [Fe(III)-EDTA]⁻, Fe(II), and degradation products.

Analytical Methodologies

The concentration of the [Fe(III)-EDTA]⁻ complex can be monitored by measuring its absorbance at its λmax of approximately 258 nm.[9] The formation of Fe(II) can be quantified by complexation with 1,10-phenanthroline, which forms a colored complex with a λmax around 510 nm.

HPLC is a powerful technique for separating and quantifying EDTA and its degradation products.

Typical HPLC Conditions for [Fe(III)-EDTA]⁻ Analysis:

-

Column: C18 reversed-phase column

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile), often with an ion-pairing reagent like tetrabutylammonium hydroxide.

-

Detection: UV detector at 258 nm.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

For the analysis of degradation products, HPLC coupled with mass spectrometry (HPLC-MS) provides identification and quantification of intermediates.[11]

Conclusion

The photodegradation of this compound under UV light is a complex process involving a primary photochemical reaction followed by a series of oxygen-dependent thermal and radical reactions. The efficiency of this process is highly sensitive to experimental conditions, particularly pH and the wavelength of irradiation. A thorough understanding of the degradation pathway and the factors that influence it is essential for optimizing its application in various scientific and industrial contexts. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important iron chelate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Determination of the Reaction Quantum Yield for the Photochemical Degradation of Fe(III)-EDTA: Implications for the Environmental Fate of EDTA in Surface Waters. | Semantic Scholar [semanticscholar.org]

- 5. Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic study of the degradation of rhodamine B using a flow-through UV/electro-Fenton process with the presence of ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultraviolet Spectrophotometric Determination of Iron with Ethylenediaminetetraacetic Acid | Semantic Scholar [semanticscholar.org]

- 10. lcms.cz [lcms.cz]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Bioavailability of Iron from Ferric Ethylenediaminetetraacetic Acid (Fe-EDTA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of iron from Ferric Ethylenediaminetetraacetic Acid (Fe-EDTA), a compound increasingly utilized for food fortification and iron supplementation. This document synthesizes findings from key research to offer a comprehensive resource on the absorption, metabolism, and comparative efficacy of Fe-EDTA.

Introduction to Ferric-EDTA

Ferric Sodium EDTA, also known as Sodium Iron (III) Ethylenediaminetetraacetate, is a chelated form of iron where the iron ion is bound within an EDTA molecule.[1] This chelation plays a crucial role in its bioavailability, protecting the iron from dietary inhibitors such as phytates and polyphenols, which are commonly found in plant-based foods.[1][2] As a result, Fe-EDTA has demonstrated superior absorption rates compared to conventional iron salts like ferrous sulfate, particularly in diets rich in these inhibitors.[2][3]

Quantitative Analysis of Iron Bioavailability

The bioavailability of iron from Fe-EDTA has been quantified in numerous studies, comparing it with other iron compounds and assessing its efficacy in improving iron status in various populations. The following tables summarize key quantitative data from this research.

Table 1: Comparative Iron Absorption from Fe-EDTA and Ferrous Sulfate

| Food Vehicle | Iron Compound | Iron Absorption (%) | Study Population | Reference |

| Maize Porridge | Fe(III)-EDTA | More than double that of FeSO₄ | Multiparous Indian women | [4][5][6] |

| Corn Bread | NaFe-EDTA | 2.5 to 3 times higher than electrolytic iron | Adult volunteers | [7] |

| Wheat Bread | NaFe-EDTA | 2 to 4 times higher than reduced iron | Adult volunteers | [7] |

| General Fortification | Fe(III)-EDTA | About twice as high as ferrous sulfate | General population | [3] |

| With Dietary Inhibitors | NaFe-EDTA | 2-4 times higher than ferrous sulfate | Not specified | [8] |

Table 2: Efficacy of Fe-EDTA in Improving Hematological Parameters

| Study Population | Intervention | Duration | Key Outcome | Reference |

| Anemic Pregnant Women (DR Congo) | Ferric Sodium EDTA syrup | Not specified | Mean hemoglobin gain of 2.5 g/dL | [9] |

| Anemic Children (Tanzania) | Low-dose Fe-EDTA (2.5mg) + Ferrous Lactate (2.5mg) | 60 days | Hemoglobin improved from 8.30 to 11.08 g/dL (comparable to high dose ferrous lactate) | [10][11] |

| Iron-deficient Indian Population | Fe(III)-EDTA in curry powder | 2 years | Prevalence of iron-deficiency anemia in females decreased from 22% to 5% | [12] |

| Patients with Chronic Kidney Disease | Ferric sodium EDTA in combination with vitamins and minerals | 6 months | Statistically significant improvements in hemoglobin, sideremia, ferritin, and transferrin saturation | [13] |

Mechanism of Iron Absorption from Fe-EDTA

The absorption of iron from Fe-EDTA follows a unique pathway that differs from that of simple iron salts. The chelated structure of Fe-EDTA keeps the iron soluble and protected from inhibitory ligands in the gastrointestinal tract.[1][4][5][6]

The proposed mechanism involves the following steps:

-

Luminal Stability: In the gut, the Fe-EDTA complex remains stable, preventing the iron from precipitating or binding to dietary inhibitors like phytates and tannins.[1]

-

Dissociation and Reduction: It is believed that for absorption to occur, the iron must be dissociated from the EDTA chelate.[14][15] Some evidence suggests that the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) prior to uptake.[15]

-

Cellular Uptake: The precise mechanism of cellular uptake is still under investigation. One theory suggests that in the presence of EDTA, iron absorption may occur primarily through the paracellular pathway, which is a passive and non-regulated route between the intestinal cells.[16] Another study suggests that iron from Fe-EDTA is taken up via the Divalent Metal Transporter 1 (DMT-1) pathway, similar to other iron salts, after being reduced and dissociated from the EDTA.[15]

-

Intracellular Fate: Once inside the enterocyte, the free iron joins the common intracellular iron pool. It can either be stored as ferritin or transported across the basolateral membrane into the bloodstream, where it binds to transferrin for distribution throughout the body.[1]

The following diagram illustrates the proposed intestinal absorption pathway for iron from Fe-EDTA.

Experimental Protocols for Assessing Iron Bioavailability

The assessment of iron bioavailability from Fe-EDTA typically involves in vivo studies in humans or animal models, and in vitro cell culture models.

In Vivo Human Studies using Stable Isotopes

This method is considered the gold standard for measuring iron absorption.

Methodology:

-

Subject Recruitment: Volunteers are selected based on specific criteria (e.g., iron status, age, gender).[4][7]

-